molecular formula C12H17NO2 B12979745 (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Cat. No.: B12979745
M. Wt: 207.27 g/mol
InChI Key: SKRCBSVFWKLKHV-UHFFFAOYSA-N
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Description

(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is an organic compound that belongs to the class of dioxins This compound features a dioxin ring fused with a benzene ring and a methanamine group attached to the dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with appropriate alkylating agents under controlled conditions. One common method involves the use of 1,2-dibromoethane and acetone, followed by the addition of hydrazine hydrate and phenyl isothiocyanate . The reaction conditions often include refluxing and subsequent purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Uniqueness

(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

The compound (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is a member of the class of 2,3-dihydrobenzo[b][1,4]dioxin derivatives, which have garnered attention for their potential biological activities, particularly as pharmacological agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that compounds related to 2,3-dihydrobenzo[b][1,4]dioxins exhibit activity as alpha-2C adrenergic receptor antagonists . These receptors are implicated in various physiological processes including neurotransmission and modulation of vascular tone. The antagonistic activity may lead to therapeutic effects in central and peripheral nervous system disorders .

Antiproliferative Effects

Studies have demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed varying levels of potency against different cancer cell lines, with IC50 values ranging from 30 nM to 0.45 µM in HeLa and A549 cells. This suggests a strong inhibitory effect on cell proliferation .
  • Mechanism : The antiproliferative activity is associated with the inhibition of tubulin polymerization and induction of apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspase-9 .
Cell LineIC50 (nM)Mechanism of Action
HeLa30Tubulin inhibition; apoptosis induction
A54943Tubulin inhibition; apoptosis induction
HT-2938Tubulin inhibition; apoptosis induction

Cell Cycle Arrest

The compound has been shown to induce G2/M phase arrest in treated cells. This was evidenced by a significant accumulation of cells in the G2/M phase following treatment with the compound at concentrations as low as 25 nM . The mechanism involves upregulation of cyclin B and downregulation of phosphorylated cdc2, which are critical regulators of the mitotic checkpoint .

In Vivo Studies

In vivo investigations using zebrafish models have confirmed the antiproliferative effects observed in vitro. The compound demonstrated a dose-dependent response similar to that seen in human cancer cell lines, reinforcing its potential as a therapeutic agent in oncology .

Clinical Implications

Given its activity as an alpha-2C antagonist and its antiproliferative properties, there is potential for this compound to be developed for treating conditions such as:

  • Cancer
  • Neurological disorders involving adrenergic signaling

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3-propyl-2H-1,4-benzodioxin-3-yl)methanamine

InChI

InChI=1S/C12H17NO2/c1-2-7-12(8-13)9-14-10-5-3-4-6-11(10)15-12/h3-6H,2,7-9,13H2,1H3

InChI Key

SKRCBSVFWKLKHV-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC2=CC=CC=C2O1)CN

Origin of Product

United States

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